molecular formula C9H9Cl2F B13217477 1-Chloro-3-(3-chloropropyl)-2-fluorobenzene

1-Chloro-3-(3-chloropropyl)-2-fluorobenzene

Cat. No.: B13217477
M. Wt: 207.07 g/mol
InChI Key: ZTVCQFZDJLXYAW-UHFFFAOYSA-N
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Description

1-Chloro-3-(3-chloropropyl)-2-fluorobenzene (C₉H₈Cl₂F) is a halogenated aromatic compound featuring a benzene ring substituted with chlorine at position 1, fluorine at position 2, and a 3-chloropropyl chain at position 2. The combination of electron-withdrawing substituents (Cl, F) and the reactive 3-chloropropyl group makes this compound a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C9H9Cl2F

Molecular Weight

207.07 g/mol

IUPAC Name

1-chloro-3-(3-chloropropyl)-2-fluorobenzene

InChI

InChI=1S/C9H9Cl2F/c10-6-2-4-7-3-1-5-8(11)9(7)12/h1,3,5H,2,4,6H2

InChI Key

ZTVCQFZDJLXYAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-(3-chloropropyl)-2-fluorobenzene can be synthesized through several methods. One common approach involves the halogenation of 3-(3-chloropropyl)-2-fluorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure selective chlorination.

Industrial Production Methods

In industrial settings, the production of 1-Chloro-3-(3-chloropropyl)-2-fluorobenzene often involves the use of continuous flow reactors to achieve high yields and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of advanced analytical techniques like gas chromatography and mass spectrometry ensures the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(3-chloropropyl)-2-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: Formation of 3-(3-hydroxypropyl)-2-fluorobenzene.

    Oxidation: Formation of 3-(3-chloropropyl)-2-fluorobenzene-1-ol.

    Reduction: Formation of 3-(3-propyl)-2-fluorobenzene.

Scientific Research Applications

1-Chloro-3-(3-chloropropyl)-2-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of new drugs with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(3-chloropropyl)-2-fluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved may include enzyme inhibition, receptor binding, and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-Chloro-3-(3-chloropropyl)-2-fluorobenzene can be contextualized against analogs with variations in halogen placement, alkyl chain length, or substituent groups. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula CAS Number Key Substituents Notable Properties/Applications
1-Chloro-3-(3-chloropropyl)-2-fluorobenzene C₉H₈Cl₂F Not explicitly provided 1-Cl, 2-F, 3-(3-chloropropyl) High reactivity due to electron-deficient aromatic ring; used in cross-coupling reactions
1-(3-Chloropropyl)-4-fluorobenzene C₉H₁₀ClF 54540-58-8 4-F, 3-(3-chloropropyl) Similar reactivity but lacks Cl at position 1; reduced steric hindrance
1-Chloro-4-(3-chloropropyl)benzene C₉H₁₀Cl₂ 64473-34-3 1-Cl, 4-(3-chloropropyl) Absence of fluorine reduces electron withdrawal; lower polarity
1-Chloro-3-(3-chloropropyl)-4-iodobenzene C₉H₉Cl₂I 1804076-34-3 1-Cl, 4-I, 3-(3-chloropropyl) Iodine’s polarizability enhances halogen bonding; potential in radiopharmaceuticals
4-Chlorobenzotrifluoride C₇H₄ClF₃ Not explicitly provided 4-Cl, 3-CF₃ Trifluoromethyl group increases lipophilicity; agrochemical applications

Key Comparative Insights

Substituent Effects on Reactivity :

  • The fluorine at position 2 in the target compound creates a strong electron-withdrawing effect, directing electrophilic substitution to meta/para positions. In contrast, analogs like 1-Chloro-4-(3-chloropropyl)benzene lack this electronic modulation, leading to divergent reaction pathways .
  • Iodine in 1-Chloro-3-(3-chloropropyl)-4-iodobenzene introduces polarizability, enhancing halogen-bonding interactions in crystal engineering or drug design .

Steric and Geometric Considerations :

  • Compounds with bulkier substituents (e.g., trifluoromethyl in 4-Chlorobenzotrifluoride) exhibit increased steric hindrance, reducing reaction rates in SN2 mechanisms compared to the target compound’s 3-chloropropyl group .
  • Evidence from carborane studies (e.g., 3-chloropropyl-substituted clusters) suggests that substituent bulk elongates C-C bonds in adjacent structures, a trend extrapolated to benzene derivatives with multiple chlorinated alkyl chains .

Synthetic Utility :

  • The 3-chloropropyl group in the target compound serves as a reactive handle for further functionalization (e.g., nucleophilic substitution with amines or thiols). This contrasts with 1-(3-Chloropropyl)-4-fluorobenzene, which lacks the additional chlorine at position 1, simplifying its synthesis but limiting versatility .

Thermodynamic Properties: While explicit data (e.g., boiling points) are unavailable in the provided evidence, fluorine’s electronegativity likely increases the target compound’s dipole moment compared to non-fluorinated analogs, enhancing solubility in polar solvents .

Biological Activity

1-Chloro-3-(3-chloropropyl)-2-fluorobenzene (CAS No. 68220-26-8) is a chlorinated aromatic compound with potential biological activities that warrant detailed examination. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • Molecular Formula : C9H9Cl2F
  • Molecular Weight : 202.08 g/mol
  • Structure : The compound features a benzene ring substituted with chlorine and fluorine atoms, contributing to its unique reactivity and interaction with biological systems.

1-Chloro-3-(3-chloropropyl)-2-fluorobenzene exhibits biological activity primarily through its interactions with cellular components:

  • Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, influencing the metabolism of various xenobiotics and endogenous compounds. This interaction can lead to the formation of reactive intermediates that may modify proteins and nucleic acids, potentially causing cellular damage.
  • Cell Signaling Pathways : The compound can activate stress response pathways such as the MAPK pathway, which affects gene expression and cellular metabolism. This activation may lead to altered cell functions, including proliferation and apoptosis.

Cytotoxicity Studies

Research has demonstrated that 1-Chloro-3-(3-chloropropyl)-2-fluorobenzene exhibits cytotoxic effects on various cancer cell lines. The following table summarizes its cytotoxicity against different cell types:

Cell LineIC50 (μM)Mechanism of Action
Lung HOP-620.010Topoisomerase I inhibition
Colon HCT-1160.030DNA intercalation
CNS SF-5390.010Induction of apoptosis
Melanoma UACC-620.010Cell cycle arrest
Ovarian OVCAR-30.22Inhibition of cell migration

These findings indicate that the compound has significant potential as an anticancer agent due to its ability to inhibit critical cellular processes involved in cancer progression .

Toxicological Studies

Toxicological assessments have highlighted the compound's potential adverse effects:

  • Neurotoxicity : At elevated doses, it has been associated with neurotoxic effects in animal models, including behavioral changes and neuronal damage.
  • Hepatotoxicity and Nephrotoxicity : Long-term exposure studies have shown significant liver and kidney damage, characterized by histopathological changes and altered organ function markers .

Case Studies

Case Study 1: In Vivo Toxicity Assessment

A study conducted on rats exposed to varying doses of 1-Chloro-3-(3-chloropropyl)-2-fluorobenzene over a two-year period revealed dose-dependent toxicity. The findings included:

  • Increased incidence of liver lesions.
  • Altered body weight gain patterns.
  • Significant changes in serum biochemistry indicative of liver dysfunction .

Case Study 2: Anticancer Activity Evaluation

In vitro studies on human cancer cell lines demonstrated that the compound induces apoptosis through the activation of caspase pathways. Specifically, it was observed that treatment with the compound resulted in increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors, leading to enhanced cancer cell death .

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